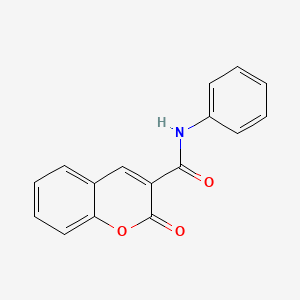

2-oxo-N-phenyl-2H-chromene-3-carboxamide

Description

Significance of the 2H-Chromene Scaffold in Medicinal Chemistry Research

The 2H-chromene ring system, a fundamental component of coumarins, is recognized as a "privileged scaffold" in medicinal chemistry. lew.ro This designation stems from its prevalence in a wide array of natural products and synthetic molecules that exhibit a broad spectrum of biological activities. mdpi.com Coumarins are secondary metabolites found in various plants, fungi, and microorganisms. lew.ronih.gov

The versatility of the coumarin (B35378) skeleton allows for extensive chemical modifications, leading to derivatives with a wide range of pharmacological properties. mdpi.comnih.gov These include anticancer, antimicrobial, anticoagulant, anti-inflammatory, antiviral, and antioxidant activities. mdpi.comnih.gov The simple, stable, and low molecular weight structure of the chromene scaffold, coupled with its high bioavailability and solubility in most organic solvents, makes it an attractive starting point for drug discovery and development. lew.ro The biological activity of coumarin derivatives is often influenced by the type and position of substituents on the benzopyran ring. lew.ro

Overview of the N-Phenyl Carboxamide Moiety as a Pharmacophore

In the context of coumarin derivatives, the addition of an N-phenyl carboxamide moiety has been shown to be a crucial feature for enhancing certain biological activities. nih.gov For instance, studies have demonstrated that the presence of this moiety is important for the anticancer activity of coumarin-3-carboxamides. nih.gov The N-phenyl ring can be substituted with various functional groups to modulate the compound's activity, selectivity, and physical properties. This adaptability makes the N-phenyl carboxamide moiety a valuable tool for medicinal chemists in the optimization of lead compounds.

Research Rationale and Scope for 2-oxo-N-phenyl-2H-chromene-3-carboxamide

The rationale for the synthesis and investigation of 2-oxo-N-phenyl-2H-chromene-3-carboxamide and its derivatives lies in the potential to create hybrid molecules that combine the beneficial properties of both the chromene scaffold and the N-phenyl carboxamide pharmacophore. Researchers have explored the biological potential of this compound in various therapeutic areas.

One notable area of investigation has been its potential as an anticancer agent . A series of coumarin-3-carboxamide derivatives, including those with an N-phenyl group, have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. nih.gov For example, certain derivatives have shown potent activity against HepG2 and HeLa cancer cell lines. nih.gov

Another significant research avenue has been the exploration of these compounds as antimicrobial agents . While some studies have reported moderate antibacterial activity for coumarin-3-carboxamide derivatives, the introduction of specific substituents on the phenyl ring has been explored to enhance this activity. lew.ronih.gov

Furthermore, the versatility of this chemical structure has led to its evaluation in other therapeutic contexts. For instance, a series of 2-oxo-N-substituted phenyl-2H-chromene-3-carboxamide analogues were synthesized and evaluated for their potential as HIV integrase strand transfer inhibitors . Additionally, novel N-phenyl-2H-chromene-3-carboxamides have been designed and evaluated for their radioprotective activities . nih.gov

The following tables summarize some of the key research findings for derivatives of 2-oxo-N-phenyl-2H-chromene-3-carboxamide.

Table 1: Anticancer Activity of Selected 2-oxo-N-phenyl-2H-chromene-3-carboxamide Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

| 4-fluorobenzamide derivative | HeLa | 0.39-0.75 | nih.gov |

| 2,5-difluorobenzamide derivative | HeLa | 0.39-0.75 | nih.gov |

| 4-fluorobenzamide derivative | HepG2 | 2.62-4.85 | nih.gov |

| 2,5-difluorobenzamide derivative | HepG2 | 2.62-4.85 | nih.gov |

| Compound 10f | HT-29 (colon cancer) | 7.98 | nih.gov |

| Compound 10c | K562 (leukemia) | 9.44 | nih.gov |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of a Selected 2-oxo-N-phenyl-2H-chromene-3-carboxamide Derivative

| Compound | Microorganism | MIC (μg/mL) | Reference |

| Compound 3f | S. aureus ATCC 29213 | 312.5 | lew.ro |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-N-phenylchromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15(17-12-7-2-1-3-8-12)13-10-11-6-4-5-9-14(11)20-16(13)19/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFBGZCBLOPVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80321427 | |

| Record name | 2-oxo-N-phenyl-2H-chromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80321427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54396-25-7 | |

| Record name | 2-Oxo-N-phenylchromene-3-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054396257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC375104 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-oxo-N-phenyl-2H-chromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80321427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-OXO-N-PHENYLCHROMENE-3-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNL77RV7HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Oxo N Phenyl 2h Chromene 3 Carboxamide and Its Analogues

Conventional Synthetic Routes to 2H-Chromene-3-carboxamides

Conventional methods for synthesizing 2H-chromene-3-carboxamides can be broadly categorized into multicomponent strategies that build the molecule in a single step and stepwise approaches that construct the core and then functionalize it.

Multicomponent reactions (MCRs) have emerged as a powerful and efficient tool for generating molecular diversity from simple starting materials in a single synthetic operation. mdpi.com Several one-pot, three-component methods have been developed for the synthesis of coumarin-3-carboxamides. These typically involve the reaction of a salicylaldehyde (B1680747) derivative, an amine, and a compound providing the C2-C3 unit of the coumarin (B35378), such as a malonate ester. mdpi.comresearchgate.net

One notable protocol involves the reaction between salicylaldehydes, aliphatic primary or secondary amines, and diethyl malonate, using a piperidine-iodine dual system as a metal-free catalyst in ethanol (B145695). mdpi.comresearchgate.netresearchgate.net This approach is lauded for its clean reaction profile and lack of tedious workup procedures. researchgate.net Another strategy employs 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organocatalyst for the reaction of salicylaldehydes, substituted acetoacetanilides, and indoles to produce 4H-chromene-3-carboxamide derivatives. rsc.org

The table below summarizes various one-pot strategies for synthesizing coumarin-3-carboxamide analogues.

| Reactants | Catalyst/Promoter | Solvent | Key Advantages | Yields | Ref. |

| Salicylaldehyde, Primary/Secondary Amines, Diethylmalonate | Piperidine-Iodine | Ethanol | Metal-free, clean reaction, low catalyst loading | Good-Very Good | mdpi.com |

| Salicylaldehydes, Substituted Acetoacetanilides, Indoles | DABCO (30 mol%) | Methanol | Short reaction time, simple procedure, high yields | High | rsc.org |

| Salicylaldehyde, Aliphatic Amines, Diethylmalonate | Ni-NiO nanoparticles | Aqueous Ethanol | Magnetically separable catalyst | Good | mdpi.com |

| Salicylaldehyde, Amines, Diethylmalonate | Fe3O4 Nanoparticles | Aqueous Ethanol | Magnetically recoverable catalyst | High | mdpi.com |

Stepwise synthesis provides a more controlled, albeit longer, route to the target molecule. A common strategy begins with the formation of the coumarin core, typically ethyl 2-oxo-2H-chromene-3-carboxylate, which is then subjected to amidation.

The initial ester can be synthesized via the Knoevenagel condensation of a salicylaldehyde with a malonic ester, often catalyzed by a base like piperidine (B6355638) with a drop of glacial acetic acid in a solvent such as toluene (B28343) or ethanol. mdpi.com The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine (B178648) hydrate (B1144303) has been studied, which can lead to the formation of 2-oxo-2H-chromene-3-carbohydrazide, a key intermediate for further derivatization. nih.gov However, this reaction can also yield salicylaldehyde azine as a byproduct. nih.gov

The final amidation step involves reacting the coumarin-3-carboxylic acid or its ester with the desired amine. For instance, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide was synthesized by refluxing ethyl 2-oxo-2H-chromene-3-carboxylate with 2-(4-methoxyphenyl)ethan-1-amine in ethanol, yielding the product as a precipitate. mdpi.com Similarly, a series of 8,8-dimethyl-2-oxo-N-phenyl-2H,8H-pyrano[3,2-g]chromene-3-carboxamide analogues were prepared by reacting the corresponding carboxylic acid with anilines in the presence of the coupling agent dicyclohexylcarbodiimide (B1669883) (DCC). mdpi.com

Optimization of these stepwise routes often involves varying solvents, catalysts, and reaction times to improve yields and purity. For example, the synthesis of chromone-2-carboxylic acids was significantly improved by using microwave-assisted processes, which reduced reaction times and increased yields to as high as 87%. nih.gov

Catalyst-Mediated Synthesis of the 2-oxo-N-phenyl-2H-chromene-3-carboxamide Core

Catalysis is central to the efficient synthesis of the chromene framework, offering routes that are faster, more selective, and proceed under milder conditions than non-catalytic methods.

Both homogeneous and heterogeneous catalysts are employed in the synthesis of coumarin derivatives. rsc.org Homogeneous catalysts, which are in the same phase as the reactants, often involve transition metal complexes. nih.govfu-berlin.de Heterogeneous catalysts, existing in a different phase, offer significant advantages in terms of separation and reusability. scispace.com

Examples of heterogeneous catalysts include Li-Al containing layered double hydroxides, which have been used as an eco-friendly option in an ethanol environment, achieving product yields up to 90%. researchgate.net Magnetically recoverable nanoparticles, such as Fe3O4 and Ni-NiO, have also been successfully utilized for the one-pot synthesis of coumarin-3-carboxamide derivatives in aqueous ethanol. mdpi.com These catalysts are easily separated from the reaction mixture using an external magnet, simplifying purification and allowing for catalyst recycling. mdpi.comscispace.com

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Features | Ref. |

| Homogeneous | [Ru/Triphos] complexes | Hydrogenation of amides (general) | Operates via metal-ligand cooperation | nih.gov |

| Heterogeneous | Li–Al double hydroxides | Synthesis of coumarin-3-carboxamides | Eco-friendly, good yields (up to 90%) in ethanol | researchgate.net |

| Heterogeneous | Ni–NiO nanoparticles | One-pot synthesis of coumarin-3-carboxamides | Magnetically separable, reusable | mdpi.com |

| Heterogeneous | Fe3O4 nanoparticles | One-pot synthesis of coumarin-3-carboxamides | Magnetically recoverable, high yields | mdpi.com |

| Heterogeneous | CaO@SiO2@AIL hybrid nanoparticles | Synthesis of 2-imino-2H-chromene derivatives | Recyclable, efficient, green catalyst | researchgate.net |

Growing interest in sustainable chemistry has spurred the development of metal-free and organocatalytic methods. These approaches avoid the cost and potential toxicity associated with residual metal catalysts.

A prominent metal-free system for synthesizing coumarin-3-carboxamides utilizes a dual catalyst of piperidine and iodine in ethanol. mdpi.comresearchgate.net This method is effective for the three-component reaction of salicylaldehyde, amines, and diethyl malonate. researchgate.net Organocatalysts, which are small, metal-free organic molecules, are also effective. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used to catalyze the one-pot synthesis of 4H-chromene-3-carboxamide derivatives at room temperature. rsc.org Another approach uses 5-sulfosalicylic acid as an organocatalyst for multicomponent reactions to form derivatized piperidines. researchgate.net

Sustainable and Green Chemistry Approaches in the Synthesis of 2-oxo-N-phenyl-2H-chromene-3-carboxamide

Green chemistry principles are increasingly being integrated into the synthesis of coumarin derivatives to reduce environmental impact. semanticscholar.org These methods focus on using biodegradable solvents, reducing reaction times, and employing mild conditions. eurjchem.com

A notable green approach is the use of waste curd water as a biodegradable catalytic solvent for the synthesis of coumarin-3-carboxylic acid derivatives. eurjchem.com This method, enhanced by ultrasonic irradiation, proceeds at a mild temperature (40 °C) without the need for metals or Lewis acids. eurjchem.com Similarly, aqueous solutions of sodium carbonate or hydrogen carbonate have been used as a simple and eco-friendly medium for the Knoevenagel condensation to produce 2-imino-2H-chromene-3-carboxamides, which can then be hydrolyzed to the corresponding 2-oxo derivatives. rsc.org

The use of sonochemistry, or ultrasound irradiation, has been shown to be an efficient, eco-friendly method for preparing N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide on a multigram scale. sscdt.org Furthermore, biocatalysis offers a greener route. In one study, the enzyme Lipase TL IM from Thermomyces lanuginosus was used to catalyze the synthesis of coumarin carboxamide derivatives in a continuous flow reactor, featuring mild conditions and a short reaction time. mdpi.com

Solvent-Free Reactions

Solvent-free synthesis has emerged as a cornerstone of green chemistry, offering advantages such as reduced waste, easier product isolation, and often, enhanced reaction rates. researchgate.net The synthesis of coumarin derivatives, the core scaffold of 2-oxo-N-phenyl-2H-chromene-3-carboxamide, has been successfully achieved under solvent-free conditions through various catalytic methods.

One prominent solvent-free approach is the Knoevenagel condensation of salicylaldehydes with active methylene (B1212753) compounds. researchgate.net For instance, the reaction between ortho-hydroxyarylaldehydes and Meldrum's acid, catalyzed by a combination of KH2PO4 and a minimal amount of water, proceeds efficiently without a bulk solvent to yield coumarin-3-carboxylic acids. researchgate.net These acids are key intermediates that can be subsequently converted to the desired N-phenyl carboxamide. Another notable solvent-free method involves the Pechmann condensation, where phenols react with β-ketoesters. The use of solid acid catalysts like Amberlyst-15 under solvent-free conditions has proven effective. mdpi.com

Researchers have also explored the use of various catalysts to drive these reactions under solvent-free conditions. For example, glutamic acid has been employed as a novel catalyst for the one-pot condensation of phenols with ethyl acetoacetate (B1235776) at 110°C, providing good yields of coumarin derivatives. orientjchem.org Similarly, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used to catalyze the reaction between substituted salicylaldehydes and phenylacetic acids at elevated temperatures (180 °C) without any solvent, affording 3-aryl coumarins in good to excellent yields. nih.gov

The table below summarizes various solvent-free methods for the synthesis of coumarin precursors.

| Reactants | Catalyst | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| ortho-Hydroxyarylaldehydes, Meldrum's acid | KH2PO4 / H2O | Solvent-free | Coumarin-3-carboxylic acids | Good to high | researchgate.net |

| Phenols, Ethyl acetoacetate | Amberlyst-15 | Solvent-free | Coumarin derivatives | Up to 97 | mdpi.com |

| Resorcinol, Ethyl acetoacetate | Glutamic acid | 110°C, Solvent-free | 7-Hydroxy-4-methylcoumarin | High | orientjchem.org |

| Substituted salicylaldehydes, Phenylacetic acids | DABCO | 180°C, Solvent-free | 3-Aryl coumarins | 61-91 | nih.gov |

Microwave and Ultrasonic Irradiation Techniques

Microwave and ultrasonic irradiation have been widely adopted as green chemistry tools to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. analis.com.mymdpi.com

Microwave-Assisted Synthesis:

Microwave irradiation has been successfully applied to the synthesis of coumarin-3-carboxamide precursors. kjscollege.com The Pechmann condensation of phenols with ethyl acetoacetate, for example, is significantly enhanced under microwave heating in the absence of a solvent. nih.gov Using FeF3 as a catalyst, coumarin derivatives can be obtained in high yields in a matter of minutes, a stark contrast to the hours required with conventional heating which also results in negligible yields. nih.gov Similarly, fly ash, a waste by-product from thermal power stations, has been repurposed as an efficient catalyst for the solvent-free, microwave-assisted Pechmann condensation. derpharmachemica.com

The synthesis of coumarin-3-carboxylic acids, direct precursors to the target amide, has also been achieved under microwave irradiation. The reaction of substituted salicylaldehydes and Meldrum's acid in the presence of ytterbium triflate (Yb(OTf)3) under solvent-free microwave conditions gives excellent yields of 93–98%. nih.gov

Ultrasonic-Assisted Synthesis:

Ultrasonic irradiation provides an alternative energy source for promoting the synthesis of coumarin derivatives. The Knoevenagel condensation of salicylaldehyde derivatives with α,β-diketones or the Pechmann reaction of phenols with β-ketoesters can be effectively carried out using ultrasound. researchgate.net A green approach for synthesizing coumarin-3-carboxylic acids involves the use of waste curd water as a biodegradable solvent and catalyst under ultrasonic irradiation at 40°C. eurjchem.com This method offers good to outstanding yields with short reaction times. eurjchem.com Another example is the use of ZrOCl2·8H2O as a catalyst for the one-pot synthesis of 3-carboxycoumarins in water under ultrasound irradiation. eurjchem.com The synthesis of 3-aryl coumarin derivatives from salicylaldehyde and phenylacetyl chloride has also been reported to be significantly faster and higher yielding under ultrasound irradiation compared to conventional methods. researchgate.netscirp.org

The following table details examples of microwave and ultrasonic-assisted synthesis of coumarin derivatives.

| Method | Reactants | Catalyst/Medium | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Microwave | Phenols, Ethyl acetoacetate | FeF3 | Solvent-free, 450 W | Coumarin derivatives | High | nih.gov |

| Microwave | Substituted phenols, Ethyl acetoacetate | Fly ash | Solvent-free, 300 W | Substituted Coumarins | Good | derpharmachemica.com |

| Microwave | Substituted salicylaldehydes, Meldrum's acid | Yb(OTf)3 | Solvent-free | Coumarin-3-carboxylic acids | 93-98 | nih.gov |

| Ultrasonic | 2-Hydroxybenzaldehydes, Dimethyl malonate | Curd water | 40°C | Coumarin-3-carboxylic acids | Good to outstanding | eurjchem.com |

| Ultrasonic | Salicylaldehydes, 1,3-Dicarbonyl compounds | MgFe2O4 nanoparticles | 20 kHz, 35W, 45°C | 3-Substituted coumarins | Good | kjscollege.com |

| Ultrasonic | Salicylaldehyde, Phenyl acetyl chloride | K2CO3 in THF | Ultrasound irradiation | 3-Aryl coumarins | Up to 98 | researchgate.netscirp.org |

Post-Synthetic Functionalization and Derivatization Strategies for 2-oxo-N-phenyl-2H-chromene-3-carboxamide

The functionalization and derivatization of the 2-oxo-N-phenyl-2H-chromene-3-carboxamide scaffold are crucial for developing analogues with diverse properties. These strategies typically involve modifications at the amide nitrogen or the coumarin ring itself.

A primary method for synthesizing the title compound and its analogues is the amidation of a coumarin-3-carboxylic acid derivative. For example, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide was synthesized by reacting ethyl 2-oxo-2H-chromene-3-carboxylate with 2-(4-methoxyphenyl)ethan-1-amine in refluxing ethanol. mdpi.com This highlights a common post-synthetic strategy where the ester at the 3-position of the coumarin ring is converted to an amide by reacting with a suitable amine.

Another approach involves the reaction of 2-imino-2H-chromene-3-carboxamides with various reagents. Although these are imino-coumarin derivatives, their reactivity provides insights into potential derivatization pathways for the oxo-coumarin analogues. For instance, N-aryl-2-oxo-2H-chromene-3-carboxamides have been synthesized in aqueous acidic media, suggesting that transformations of related structures can be achieved under green conditions. researchgate.net

Furthermore, the synthesis of more complex structures can be achieved by using the coumarin-3-carboxamide core as a building block. For instance, 2-oxo-2H-chromene-3-carbohydrazide can be reacted with indoline-2,3-dione derivatives to furnish chromene-based hydrazones, demonstrating the versatility of the carbohydrazide (B1668358) functional group for further derivatization. nih.gov Similarly, the reaction of 2-oxo-2H-chromene-3-carboxylic acid with (4-phenyl-thiazol-2-yl)-amide analogues has been reported, showcasing the coupling of the coumarin scaffold with other heterocyclic moieties. researchgate.net

The following table provides examples of post-synthetic functionalization and derivatization strategies.

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Ethyl 2-oxo-2H-chromene-3-carboxylate | 2-(4-Methoxyphenyl)ethan-1-amine | Amidation | N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | mdpi.com |

| 2-Imino-2H-chromene-3-carboxamides | Aqueous acid | Transformation | N-Aryl-2-oxo-2H-chromene-3-carboxamides | researchgate.net |

| 2-Oxo-2H-chromene-3-carbohydrazide | Indoline-2,3-dione derivatives | Condensation | 2-Oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides | nih.gov |

| 2-Oxo-2H-chromene-3-carboxylic acid | (4-Phenyl-thiazol-2-yl)-amide analogues | Amide coupling | Coumarin-thiazole hybrids | researchgate.net |

Advanced Structural Characterization and Conformational Analysis of 2 Oxo N Phenyl 2h Chromene 3 Carboxamide

Spectroscopic Assignment and Elucidation Techniques for the Chemical Compound

Spectroscopic analysis is fundamental to confirming the identity and detailing the structural features of 2-oxo-N-phenyl-2H-chromene-3-carboxamide. Techniques such as NMR, FTIR, and mass spectrometry each provide unique and complementary information.

While a dedicated spectrum for 2-oxo-N-phenyl-2H-chromene-3-carboxamide is not publicly available, analysis of closely related N-substituted 2-oxo-2H-chromene-3-carboxamide derivatives allows for a reliable prediction of its ¹H and ¹³C NMR spectral characteristics. mdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the coumarin (B35378) core, the phenyl ring, and the amide proton. A key diagnostic signal is a sharp singlet expected far downfield, around 8.9 ppm, corresponding to the C4-H proton of the chromene ring. mdpi.com The aromatic protons of the coumarin and phenyl rings would appear as a complex multiplet pattern in the range of 7.2 to 7.9 ppm. mdpi.comsemanticscholar.org The amide (N-H) proton is anticipated to resonate as a broad singlet, potentially around 8.7 ppm. mdpi.com

¹³C NMR Spectroscopy: The carbon spectrum provides insight into the carbon framework. Two distinct signals for the carbonyl carbons are expected: the lactone carbonyl (C2) and the amide carbonyl (C=ONH), with predicted chemical shifts around 161 ppm. mdpi.com The carbon atoms of the aromatic rings would generate a series of signals between 115 and 155 ppm. mdpi.comsemanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-oxo-N-phenyl-2H-chromene-3-carboxamide Data inferred from structurally similar compounds. mdpi.comsemanticscholar.org

| Atom | Predicted Chemical Shift (ppm) | Description |

| ¹H NMR | ||

| C4-H | ~8.9 | Singlet, vinyl proton on coumarin ring |

| N-H | ~8.7 | Broad singlet, amide proton |

| Ar-H | 7.2 - 7.9 | Multiplet, coumarin and phenyl ring protons |

| ¹³C NMR | ||

| C2 (lactone C=O) | ~161.4 | Carbonyl carbon |

| Amide C=O | ~160.9 | Carbonyl carbon |

| C8a | ~154.6 | Aromatic carbon adjacent to oxygen |

| C3 | ~114.4 | Aromatic carbon |

| Ar-C | 115 - 155 | Aromatic carbons from coumarin and phenyl rings |

FTIR spectroscopy is instrumental in identifying the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For 2-oxo-N-phenyl-2H-chromene-3-carboxamide, the spectrum is characterized by strong absorption bands corresponding to the N-H and carbonyl groups. semanticscholar.orgsciepub.com

The key vibrational frequencies observed in related structures include:

N-H Stretching: A distinct peak typically appears in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond. semanticscholar.org

Lactone Carbonyl (C=O) Stretching: A very strong and sharp absorption band is expected around 1720-1745 cm⁻¹, which is characteristic of the α,β-unsaturated ester (lactone) group within the coumarin ring system. semanticscholar.orgrsc.org

Amide I Band (C=O Stretching): Another strong absorption, the amide I band, is anticipated in the range of 1660-1680 cm⁻¹. semanticscholar.org This band arises from the stretching vibration of the amide carbonyl group.

Aromatic C=C Stretching: Multiple bands in the 1450-1610 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic rings. rsc.org

Table 2: Characteristic FTIR Absorption Bands for 2-oxo-N-phenyl-2H-chromene-3-carboxamide Data based on analysis of analogous compounds. semanticscholar.orgrsc.org

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide | N-H Stretch | 3300 - 3400 |

| Lactone | C=O Stretch | 1720 - 1745 |

| Amide | C=O Stretch (Amide I) | 1660 - 1680 |

| Aromatic Rings | C=C Stretch | 1450 - 1610 |

Mass spectrometry confirms the molecular weight and provides evidence for the structure of the compound through analysis of its fragmentation patterns.

Molecular Formula Confirmation: The chemical formula for 2-oxo-N-phenyl-2H-chromene-3-carboxamide is C₁₆H₁₁NO₃. nih.gov High-resolution mass spectrometry (HRMS) can confirm this with high accuracy, with a predicted exact mass of 265.0739 g/mol . nih.gov

Fragmentation Patterns: In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be detected as a protonated molecular ion [M+H]⁺ at m/z 266. The fragmentation of this ion would likely proceed through several key pathways. A common fragmentation for N-phenyl amides involves the cleavage of the amide bond. This could lead to the formation of characteristic fragment ions, such as one corresponding to the 2-oxo-2H-chromene-3-carbonyl cation and another corresponding to aniline (B41778). Further fragmentation of the coumarin moiety is also expected, providing a diagnostic fingerprint for the molecule's core structure. sciepub.com

Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture

While detailed crystallographic data for 2-oxo-N-phenyl-2H-chromene-3-carboxamide itself is not presently available, analysis of closely related coumarin-3-carboxamide and carbohydrazide (B1668358) derivatives provides significant insight into the expected solid-state structure, including isomerism and intermolecular packing motifs. nih.govnih.gov

The primary structure of 2-oxo-N-phenyl-2H-chromene-3-carboxamide exists in the keto-amide form, which is significantly more stable than any potential enol-imidic acid tautomer. The planarity of the coumarin ring system is a well-established feature. researchgate.net

Based on studies of analogous crystal structures, the solid-state packing of 2-oxo-N-phenyl-2H-chromene-3-carboxamide is expected to be dominated by a combination of strong hydrogen bonding and π–π stacking interactions. nih.govnih.gov

Hydrogen Bonding: The amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that the molecules form extended chains or centrosymmetric dimers in the crystal lattice via intermolecular N-H···O=C hydrogen bonds. nih.govresearchgate.net In these interactions, the amide proton of one molecule would bond to the amide carbonyl oxygen of a neighboring molecule. nih.gov

π–π Stacking: The planar coumarin and phenyl ring systems provide extensive surface area for π–π stacking interactions. nih.gov These interactions, where the aromatic rings of adjacent molecules align in either a parallel or offset fashion, are expected to play a crucial role in stabilizing the crystal packing. nih.govresearchgate.net

Weak C-H···O Interactions: Additional stabilization of the crystal lattice is likely provided by weaker C-H···O hydrogen bonds, where aromatic C-H groups interact with the lactone or amide carbonyl oxygen atoms of adjacent molecules. nih.gov

In a closely related structure, 2-oxo-N′-phenyl-2H-chromene-3-carbohydrazide, intermolecular N—H⋯O and N—H⋯N hydrogen bonds link the molecules into chains along the direction. nih.govresearchgate.net A similar motif, driven by hydrogen bonding and supplemented by stacking forces, is anticipated for 2-oxo-N-phenyl-2H-chromene-3-carboxamide.

Conformational Landscape and Dynamic Properties of 2-oxo-N-phenyl-2H-chromene-3-carboxamide

The conformational landscape and dynamic behavior of 2-oxo-N-phenyl-2H-chromene-3-carboxamide are largely governed by the rotational freedom around the single bonds of the exocyclic carboxamide bridge, which links the coumarin scaffold to the N-phenyl ring. While specific crystallographic data for the title compound is not detailed in the available literature, extensive research on closely related analogues, such as 6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide, provides a clear and consistent model of its structural properties. iucr.orgnih.gov

Analysis of this class of compounds reveals that the molecular conformation is significantly constrained and tends towards planarity. nih.gov This structural preference is not accidental but is the result of a robust system of intramolecular hydrogen bonds that stabilize a specific spatial arrangement of the aromatic rings and the amide linker. iucr.orgnih.gov This bonding pattern has been observed consistently across numerous coumarin-3-carboxamide derivatives. iucr.org

The key interactions that define the conformational landscape include:

An N—H⋯O Hydrogen Bond: A strong intramolecular hydrogen bond forms between the amide proton (N-H) and the C2-carbonyl oxygen atom of the coumarin's pyrone ring. This interaction creates a stable six-membered pseudo-ring, referred to as an S(6) motif. iucr.orgnih.gov

A C—H⋯O Hydrogen Bond: A weaker, yet significant, intramolecular hydrogen bond is typically observed between an ortho-hydrogen on the N-phenyl ring (C-H) and the carbonyl oxygen of the amide group. This also forms an S(6) pseudo-ring. iucr.orgnih.gov

Together, these two intramolecular hydrogen bonds severely restrict the rotation around the C3-C(amide) and N-C(phenyl) bonds. This results in a molecule that is largely, though not perfectly, planar. nih.gov The degree of planarity can be quantified by the dihedral angle between the mean planes of the coumarin system and the N-phenyl ring. In closely related structures, this angle is typically small, indicating a relatively flat molecular geometry. nih.gov For instance, in the 6-methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide analogue, the dihedral angle between the coumarin and quinoline (B57606) ring systems is a mere 6.08°. iucr.orgnih.gov

The dynamic properties of 2-oxo-N-phenyl-2H-chromene-3-carboxamide are related to the stability of this intramolecularly hydrogen-bonded conformation. In non-polar environments, this conformation is expected to be the dominant species. However, the presence of polar, protic solvents could introduce dynamic behavior. mdpi.com Such solvents can compete for hydrogen bonding sites, potentially leading to an equilibrium between the closed, intramolecularly bonded form and an open conformation that engages in intermolecular hydrogen bonds with the solvent. mdpi.com The steric and electronic nature of substituents on the phenyl ring can also influence this equilibrium. mdpi.com

The table below summarizes the key conformational features and dihedral angles as observed in a closely related analogue, providing an inferred model for the title compound.

| Structural Feature | Description | Observed Value in Analogue [Ref] |

|---|---|---|

| Primary Conformation | Largely planar structure stabilized by intramolecular hydrogen bonds. | Anti orientation of C=O and N-H groups in the amide bridge. iucr.orgnih.gov |

| Intramolecular H-Bond 1 | N(amide)—H⋯O(coumarin C2=O) forming an S(6) ring. | Present and structurally defining. iucr.orgnih.gov |

| Intramolecular H-Bond 2 | C(phenyl-ortho)—H⋯O(amide C=O) forming an S(6) ring. | Present and contributing to planarity. iucr.orgnih.gov |

| Dihedral Angle (θ₁) | Angle between the mean planes of the coumarin and N-aryl rings. | ~6.08° nih.gov |

| Dihedral Angle (θ₂) | Angle between the coumarin ring and the amide plane (O=C-N). | ~6.77° nih.gov |

| Dihedral Angle (θ₃) | Angle between the N-aryl ring and the amide plane (O=C-N). | ~2.36° nih.gov |

Computational and Theoretical Investigations of 2 Oxo N Phenyl 2h Chromene 3 Carboxamide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic characteristics of the molecule. These calculations help in understanding the distribution of electrons and identifying regions susceptible to electrophilic or nucleophilic attack, which is fundamental to its reactivity. researchgate.net The calculations can confirm the donor-acceptor nature of the system within the coumarin (B35378) structure. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of these calculations, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For amide-containing aromatic systems, the HOMO is often delocalized over the rings and the amide linkage, while the LUMO is typically centered on the electron-deficient portions of the molecule. researchgate.net In 2-oxo-N-phenyl-2H-chromene-3-carboxamide, the HOMO is expected to be distributed across the coumarin ring and the N-phenyl group, while the LUMO would likely be concentrated on the α,β-unsaturated lactone system of the coumarin core. This distribution dictates the molecule's charge transfer properties and its interaction with biological macromolecules.

Table 1: Representative FMO Properties for 2-oxo-N-phenyl-2H-chromene-3-carboxamide (Illustrative Data)

| Parameter | Energy (eV) | Description |

| E (HOMO) | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| E (LUMO) | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.10 | Difference between LUMO and HOMO; indicates chemical reactivity and stability. |

The Electrostatic Potential Surface (ESP) map provides a visual representation of the charge distribution on the molecule's surface. It helps identify the electrophilic and nucleophilic sites. In an ESP map, regions of negative potential (typically colored red) correspond to electron-rich areas, which are prone to electrophilic attack, such as the carbonyl oxygen atoms. Regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack, often found around hydrogen atoms attached to heteroatoms, like the amide N-H group. Hirshfeld surface analysis, a related technique, can further quantify intermolecular interactions, revealing that contacts involving oxygen and hydrogen atoms are often dominant in the crystal packing of coumarin derivatives. nih.govresearchgate.net

Molecular Docking Simulations to Predict Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is instrumental in identifying potential biological targets and understanding the molecular basis of the ligand's activity.

Virtual screening campaigns have successfully identified biological targets for chromene-3-carboxamide derivatives. In a notable study, this approach led to the discovery of derivatives as potent inhibitors of AKR1B10 (Aldo-Keto Reductase Family 1 Member B10), a protein identified as a therapeutic target in several cancers. nih.gov The screening process involves docking a library of compounds into the active site of a target protein to identify candidates with high binding affinity. nih.gov

Other studies on related coumarin scaffolds have identified different potential targets, demonstrating the versatility of this chemical class. These targets include:

Human Monoamine Oxidase B (MAO-B): An important target for neurodegenerative diseases. mdpi.com

DNA Gyrase B: A bacterial enzyme, suggesting potential antibacterial applications. researchgate.net

Casein Kinase 2 (CK2): A protein kinase involved in cell growth and proliferation, relevant to cancer. mdpi.com

Wnt and MAPK signaling pathway proteins: Implicated in radioprotective effects. doi.orgnih.gov

Once a potential ligand-receptor complex is identified, a detailed analysis of the binding mode is performed. This involves identifying the specific intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

For chromene-3-carboxamide derivatives, the carbonyl oxygen of the lactone and the amide group are common hydrogen bond acceptors and donors, respectively. The aromatic rings of the coumarin core and the N-phenyl group frequently engage in π-π stacking and hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor's active site. nih.gov For instance, in the inhibition of AKR1B10, the chromene-3-carboxamide scaffold fits into the enzyme's active site, forming key interactions that lead to competitive inhibition. nih.gov

Table 2: Potential Biological Targets and Key Interactions for the Chromene-3-Carboxamide Scaffold

| Potential Target | Disease Area | Key Interaction Types |

| AKR1B10 | Cancer | Hydrogen bonding, Hydrophobic interactions |

| MAO-B | Neurodegenerative Disease | Hydrogen bonding, π-π stacking |

| DNA Gyrase B | Bacterial Infection | Hydrogen bonding, van der Waals forces |

| Casein Kinase 2 (CK2) | Cancer | Hydrogen bonding with amide, Phenyl ring interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds.

The process involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of known active and inactive molecules. A statistical model is then built to relate these descriptors to the observed activity. Studies on related coumarin derivatives have successfully used 2D-QSAR and 3D-QSAR models to guide the design of new compounds. mdpi.comresearchgate.netnih.gov For example, a 3D-QSAR model for coumarin-based hybrids identified that specific steric and electrostatic fields around the molecule were crucial for antibacterial activity. researchgate.net

For 2-oxo-N-phenyl-2H-chromene-3-carboxamide, a QSAR model could be developed by synthesizing a library of analogues with different substituents on the phenyl and coumarin rings. By testing their activity against a specific target (e.g., AKR1B10), a model could be generated to predict which modifications would most likely enhance potency. This allows for the focused design of novel analogues with improved therapeutic potential, reducing the need for extensive and costly synthesis and screening. researchgate.net

Table 3: Example of a Hypothetical QSAR Equation

| Dependent Variable | Equation |

| Biological Activity (log 1/IC₅₀) | = 0.45(LogP) - 0.12(Molecular Weight) + 1.20*(H-Bond Donors) + 2.5 |

This table provides an illustrative example of a QSAR equation. The coefficients are hypothetical and serve to demonstrate how different molecular descriptors might contribute to the predicted biological activity.

Development of Predictive Models for Biological Activity based on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For coumarin derivatives, including those with the 2-oxo-N-phenyl-2H-chromene-3-carboxamide scaffold, QSAR studies have been employed to predict their efficacy against various biological targets.

In the development of these models, a range of 2D and 3D molecular descriptors are generated to quantify the structural features of the molecules. These descriptors can include constitutional, topological, geometrical, electrostatic, and quantum-chemical parameters. For instance, in a study on related quinoline (B57606) derivatives, 199 different 2D and 3D descriptors were generated to build a reliable QSAR model. nih.gov The goal of such models is to predict the biological activity, such as inhibitory action against specific proteins like P-glycoprotein (ABCB1), which is involved in multidrug resistance in cancer. nih.gov

The predictive power of QSAR models is rigorously validated using both internal and external validation techniques to ensure their robustness and applicability for screening new, unsynthesized compounds. These computational models serve as a valuable tool in the initial stages of drug discovery, allowing for the prioritization of candidates with the most promising predicted activity for synthesis and further biological evaluation.

A variety of computational tools are utilized for these studies. For example, software like ChemDraw and the Molecular Operating Environment (MOE) are used for drawing molecular structures and generating the necessary descriptors for QSAR analysis. nih.gov

Pharmacophore Generation and Feature Mapping

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This method is particularly useful in understanding the key interactions between a ligand and its target receptor.

For derivatives of 2-oxo-2H-chromene-3-carboxamide, pharmacophore models have been developed to elucidate the structural requirements for their biological effects. These models typically highlight key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For example, theoretical examinations of similar structures like 2-Oxo-N-phenethyl-2H-chromene-3-carboxamide have utilized field-based 3D-QSAR and pharmacophore model-based virtual screening to identify promising candidates for targeting enzymes like acetylcholinesterase. mdpi.comresearchgate.net

The process involves aligning a set of active compounds and abstracting the common chemical features that are critical for their interaction with a specific biological target. The resulting pharmacophore model can then be used as a 3D query to screen large compound libraries to identify novel molecules that possess the desired features and are therefore likely to be active.

The insights gained from pharmacophore modeling can guide the rational design of new derivatives with improved potency and selectivity. For instance, understanding the key interaction points can inform modifications to the 2-oxo-N-phenyl-2H-chromene-3-carboxamide scaffold to enhance its binding affinity to a target protein.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as 2-oxo-N-phenyl-2H-chromene-3-carboxamide, and its protein target. These simulations model the movement of atoms and molecules over time, offering a deeper understanding of the binding process and the stability of the ligand-protein complex.

MD simulations have been applied to study the interaction of coumarin derivatives with various enzymes. For instance, MD simulations have been used to study the binding of 2H-chromene-3-carboxamide derivatives to monoamine oxidase B (MAO-B). nih.gov These simulations can reveal crucial details about the binding mode, including key hydrogen bond interactions and pi-pi stacking between the ligand and specific amino acid residues within the active site of the protein. nih.gov

Conformational Stability and Flexibility of 2-oxo-N-phenyl-2H-chromene-3-carboxamide in Biological Environments

The conformational stability and flexibility of a molecule are critical determinants of its biological activity. MD simulations can be employed to explore the conformational landscape of 2-oxo-N-phenyl-2H-chromene-3-carboxamide in a simulated biological environment, such as in aqueous solution or when bound to a protein.

Thermodynamics of Binding and Dissociation Kinetics (Computational Aspects)

Computational methods can be used to estimate the thermodynamics of binding, such as the binding free energy, which indicates the strength of the interaction between a ligand and its protein target. Techniques like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method are often used in conjunction with MD simulations to calculate these energies.

Furthermore, advanced computational techniques can also provide insights into the kinetics of binding and dissociation, such as the on- and off-rates of the ligand. Understanding these kinetic parameters is important for predicting the duration of action of a potential drug molecule.

Investigation of Biological Activities and Underlying Mechanisms of 2 Oxo N Phenyl 2h Chromene 3 Carboxamide in Vitro and Cellular Studies

Enzyme Inhibition and Modulation Studies

The 2-oxo-N-phenyl-2H-chromene-3-carboxamide structure and its derivatives have been evaluated against a range of enzymes, demonstrating notable inhibitory activity.

Research has identified several specific enzyme classes that are targeted by this chemical scaffold.

HIV Integrase: A series of eighteen 2-oxo-N-substituted phenyl-2H-chromene-3-carboxamide analogues were assessed for their ability to inhibit HIV-1 integrase (IN). eurekaselect.combenthamdirect.com The chromene-3-carboxamide motif was determined to be critical for this enzymatic activity. eurekaselect.combenthamdirect.com Six of these molecules demonstrated significant inhibition of the HIV-1 integrase 3'-strand transfer process, with IC₅₀ values below 1.7 μM. eurekaselect.combenthamdirect.com However, these compounds did not show inhibition of HIV-1 and HIV-2 below their cytotoxic concentrations, suggesting a need for further structural modification to be viable anti-HIV agents. eurekaselect.combenthamdirect.com

Oxidoreductases (Monoamine Oxidases): Derivatives of 2H-chromene-3-carboxamide have shown potent and selective inhibition of monoamine oxidases (MAOs), enzymes crucial in the metabolism of neurotransmitters. mdpi.com Specifically, 3-carboxamido-7-substituted coumarins are promising selective inhibitors of MAO-B. mdpi.com One notable derivative, N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide, displayed exceptional selectivity for human MAO-B (hMAO-B) with an IC₅₀ value of 0.0014 µM. mdpi.com

Carbonic Anhydrases: The coumarin (B35378) scaffold is known to interact with carbonic anhydrases (CAs). While studies on the parent compound are limited, derivatives such as N-(4-sulfamoylphenyl)-2-oxo-2H-chromene-3-carboxamide have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and XII.

Kinases: While direct evidence on the parent compound is sparse, related structures show activity. Functionalized 2-imino-2H-chromenes, a bioisosteric replacement of the 2-oxo group, have been noted for their potential as tyrosine kinase (PTK) inhibitors. researchgate.net

The inhibitory activities of selected derivatives are summarized in the table below.

| Derivative Name | Target Enzyme | Activity (IC₅₀) |

| 2-Oxo-N-substituted phenyl-2H-chromene-3-carboxamide analogues (compounds 13h, 13i, 13l, 13p-r) | HIV-1 Integrase | < 1.7 µM |

| N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide | Monoamine Oxidase B (MAO-B) | 0.0014 µM |

While the inhibitory concentrations (IC₅₀) for derivatives of 2-oxo-N-phenyl-2H-chromene-3-carboxamide against enzymes like HIV integrase and monoamine oxidase have been established, detailed kinetic characterization studies are not extensively reported in the available literature. Such studies would be necessary to determine the precise mechanism of inhibition, such as whether it is competitive, non-competitive, or mixed-type, and to ascertain the inhibition constants (Ki).

Receptor Agonism or Antagonism Assays

The interaction of this compound class with cellular receptors has also been a focus of investigation.

A family of 2H-chromen-2-one derivatives has been identified as potent agonists for the G protein-coupled receptor-35 (GPR35). researchgate.net In a study using dynamic mass redistribution assays in HT-29 cells, derivatives with specific substitutions showed significant agonistic activity. For instance, 6-Bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one was identified as a particularly potent GPR35 agonist with an EC₅₀ of 5.75 nM. researchgate.net This indicates that the chromene scaffold can be effectively modified to target and activate specific GPCRs. researchgate.net

There is limited specific information regarding the direct interaction of 2-oxo-N-phenyl-2H-chromene-3-carboxamide with nuclear receptors. However, related coumarin compounds have been shown to interact with ion channels. One study found that certain (3-carboxamidino-2-oxo-2H-chromen-7-yl) derivatives act as novel blockers of pH-sensitive ion channels, which are implicated in conditions like ischemic stroke. researchgate.net This suggests a potential for the broader class of chromene-3-carboxamide compounds to modulate ion channel activity.

Cellular Antiproliferative and Cytotoxic Effects on Diverse Cell Lines

A significant body of research has focused on the antiproliferative and cytotoxic properties of 2-oxo-N-phenyl-2H-chromene-3-carboxamide derivatives against various cancer cell lines. These studies have highlighted the potential of this scaffold in the development of new anticancer agents.

Derivatives have demonstrated activity against a range of human cancer cell lines, including breast (MCF-7), prostate (PC-3), lung (A549), and colon (Caco-2). nih.gov In one study, a bioisostere, 2-imino-N-(4-bromophenyl)-6-chloro-2H-chromene-3-carboxamide (designated as compound VIa), showed potent cytotoxic activity with IC₅₀ values of 8.5 μM against MCF-7, 35.0 μM against PC-3, 0.9 μM against A-549, and 9.9 μM against Caco-2 cells. nih.gov

Other research has shown that derivatives can be effective against murine leukemia cells, such as Dalton's Lymphoma Ascites (DLA) and Ehrlich Ascites Carcinoma (EAC) cells. researchgate.net For example, a derivative with methoxy (B1213986) groups on both the coumarin ring and the phenyl ring of an attached thiazole (B1198619) moiety (compound 13f) showed effective antiproliferation against EAC cells with an IC₅₀ of 11.4 μM and against DLA cells with an IC₅₀ of 15.3 μM in an MTT assay. researchgate.net The cytotoxic effects of various derivatives on different cell lines are detailed in the table below.

| Derivative Name/Compound ID | Cell Line | Cell Type | Cytotoxicity (IC₅₀/LD₅₀) |

| Compound VIa¹ | MCF-7 | Human Breast Cancer | 8.5 µM |

| Compound VIa¹ | PC-3 | Human Prostate Cancer | 35.0 µM |

| Compound VIa¹ | A-549 | Human Lung Cancer | 0.9 µM |

| Compound VIa¹ | Caco-2 | Human Colon Cancer | 9.9 µM |

| Compound 13f² | EAC | Murine Ascites Carcinoma | 11.4 µM |

| Compound 13f² | DLA | Murine Dalton's Lymphoma | 15.3 µM |

| Compound 5³ | A549 | Human Lung Cancer | 89.3 µM |

| Compound 7⁴ | A549 | Human Lung Cancer | 48.1 µM |

| Compound 7⁴ | CRL 1548 | Rat Liver Cancer | 45.1 µM |

¹ 2-imino-N-(4-bromophenyl)-6-chloro-2H-chromene-3-carboxamide nih.gov ² 2-oxo-2H-chromene-3-carboxylic acid derivative with thiazole moiety researchgate.net ³ 4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate (B1210297) nih.gov ⁴ 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate nih.gov

Mechanisms of Action in Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process in cellular homeostasis, and its induction is a key mechanism for anticancer agents. While the broader class of 2-oxo-2H-chromenes has been explored for its ability to induce apoptosis, specific mechanistic data for 2-oxo-N-phenyl-2H-chromene-3-carboxamide is limited in the available scientific literature.

Studies on closely related analogs, such as 4-aryl-2-oxo-2H-chromenes, have shown that this structural class can act as potent inducers of apoptosis. nih.govscilit.com The mechanism for these related compounds involves the activation of caspases, which are key enzymes in the apoptotic cascade. nih.gov For instance, a high-throughput screening of a library of 4-aryl-2-oxo-2H-chromenes identified them as a series of potent apoptosis inducers. nih.govscilit.com However, detailed investigations into the specific upstream or downstream pathways, such as the involvement of p53, Bcl-2 family proteins, or specific caspase activation profiles directly initiated by 2-oxo-N-phenyl-2H-chromene-3-carboxamide, have not been reported in the reviewed literature.

Cell Cycle Arrest Analysis

The regulation of the cell cycle is a crucial target in disease research. Chemical compounds can interfere with the cell cycle, causing arrest at specific phases (e.g., G1, S, or G2/M), which can prevent cell proliferation.

Based on the conducted research, there is no available data from in vitro or cellular studies specifically analyzing the effect of 2-oxo-N-phenyl-2H-chromene-3-carboxamide on cell cycle progression.

Antimicrobial Spectrum Analysis (Antibacterial, Antifungal, Antiviral Activities)

The antimicrobial potential of 2-oxo-N-phenyl-2H-chromene-3-carboxamide has been evaluated against a range of microbial pathogens.

Antibacterial and Antifungal Activity

In a study evaluating a series of coumarin-3-carboxamide derivatives, 2-oxo-N-phenyl-2H-chromene-3-carboxamide (designated as compound 3a) was tested for its minimum inhibitory concentration (MIC) against several bacterial and fungal strains. The results indicated a lack of significant activity against the tested microorganisms under the experimental conditions. lew.ro The compound showed no inhibitory activity against Staphylococcus epidermidis, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, or Pseudomonas aeruginosa at the concentrations tested. lew.ro Similarly, its antifungal activity was found to be limited against Candida albicans, Candida krusei, and Candida parapsilosis, while some other derivatives in the same study showed activity. lew.ro

Table 1: Antimicrobial Activity of 2-oxo-N-phenyl-2H-chromene-3-carboxamide

| Microorganism | Strain (ATCC) | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|

| Staphylococcus epidermidis | 12228 | > 312.5 |

| Staphylococcus aureus | 29213 | > 312.5 |

| Escherichia coli | 25922 | > 312.5 |

| Klebsiella pneumoniae | 13883 | > 312.5 |

| Pseudomonas aeruginosa | 27853 | > 312.5 |

| Candida albicans | 10231 | > 312.5 |

| Candida krusei | 6258 | > 312.5 |

| Candida parapsilosis | 22019 | > 312.5 |

Data sourced from a study on coumarin-3-carboxamide derivatives. lew.ro

Antiviral Activity

The 2-oxo-N-phenyl-2H-chromene-3-carboxamide scaffold has been a subject of interest in antiviral research. A series of these derivatives were synthesized and evaluated as potential inhibitors of the HIV-1 integrase (IN), an essential enzyme for viral replication. eurekaselect.combits-pilani.ac.in While some analogs in the series demonstrated significant inhibition of the HIV-1 integrase 3′-strand transfer process with IC50 values under 1.7 μM, the study concluded that the compounds required further structural modification to be considered for anti-HIV drug development. eurekaselect.com

Inhibition of Microbial Growth and Biofilm Formation

As established by MIC testing, 2-oxo-N-phenyl-2H-chromene-3-carboxamide did not inhibit the planktonic (free-floating) growth of several key bacterial pathogens at the tested concentrations. lew.ro

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. nih.govnih.gov The inhibition of biofilm formation is a significant therapeutic strategy. Research into chromone-2-carboxamides, which are structural isomers of the target compound, has shown their potential as inhibitors of Pseudomonas aeruginosa biofilm formation. nih.govnih.govresearchgate.net However, these studies noted that the "retro" series of chromone-2-carboxamides were more potent than the "direct" series, to which 2-oxo-N-phenyl-2H-chromene-3-carboxamide belongs. nih.gov

Cellular Targets in Microbial Pathogens

For the broader class of chromone-based carboxamides, a primary cellular target in the pathogen Pseudomonas aeruginosa has been identified as the Quorum Sensing (QS) system. nih.govnih.gov QS is a cell-to-cell communication mechanism that controls virulence factor production and biofilm formation. nih.gov Specifically, these compounds have been investigated as potential ligands for the PqsR receptor, a key transcriptional regulator in the P. aeruginosa QS network. nih.govnih.gov By interfering with this receptor, such compounds can disrupt bacterial communication, thereby attenuating virulence and inhibiting biofilm development without directly killing the bacteria, which may reduce the pressure for developing resistance. nih.gov

Antioxidant and Free Radical Scavenging Properties (In Vitro Assays)

The coumarin scaffold is present in many compounds known for their antioxidant properties. mdpi.com The antioxidant potential of these molecules is often evaluated through their ability to scavenge synthetic free radicals in vitro.

DPPH and ABTS Radical Scavenging Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are two of the most common methods for evaluating the antioxidant capacity of chemical compounds. nih.goveco-vector.com In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, reducing it and causing a color change that can be measured spectrophotometrically. nih.gov The ABTS assay similarly measures the ability of a compound to scavenge the ABTS radical cation.

While numerous studies have employed these assays to confirm the antioxidant and radical-scavenging activities of various coumarin derivatives, specific quantitative data (such as IC50 values) for 2-oxo-N-phenyl-2H-chromene-3-carboxamide from DPPH or ABTS assays were not found in the reviewed scientific literature.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| 2-oxo-N-phenyl-2H-chromene-3-carboxamide |

| 4-aryl-2-oxo-2H-chromenes |

| 4-Oxo-N-phenyl-4H-chromene-2-carboxamide |

| Caspase |

| Dolutegravir |

| HIV-1 integrase |

Cellular Antioxidant Activity

While the broader class of coumarins has been investigated for antioxidant properties, specific data from cellular antioxidant activity assays for 2-oxo-N-phenyl-2H-chromene-3-carboxamide are not extensively available in the current scientific literature.

Studies on related coumarin derivatives have demonstrated the capacity to increase total antioxidant capacity and decrease levels of malondialdehyde, a marker of oxidative stress, in cellular models. researchgate.net The antioxidant potential of coumarins is often attributed to their chemical structure, which can enable them to scavenge free radicals. nih.gov However, without direct experimental results from assays such as the Cellular Antioxidant Activity (CAA) assay for the specific compound 2-oxo-N-phenyl-2H-chromene-3-carboxamide, its efficacy as a cellular antioxidant remains to be definitively established.

Anti-inflammatory Pathway Modulation at the Cellular and Molecular Level

The anti-inflammatory properties of coumarin derivatives have been a subject of considerable research. These investigations have shed light on their ability to modulate key inflammatory pathways, including the inhibition of pro-inflammatory cytokine production and the regulation of genes involved in the inflammatory response.

Cytokine Production Inhibition

Research on structurally similar compounds provides insights into the potential of 2-oxo-N-phenyl-2H-chromene-3-carboxamide to inhibit the production of pro-inflammatory cytokines. For instance, various N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides have been found to be active anti-inflammatory agents. nih.gov

Studies on other coumarin derivatives have demonstrated direct inhibitory effects on key inflammatory cytokines. For example, certain 2-oxo-2H-chromenyl derivatives have been shown to effectively inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in in vitro models. nih.gov TNF-α and IL-6 are pivotal mediators of the inflammatory response. manuscriptscientific.com The inhibition of these cytokines is a crucial mechanism for controlling inflammation. nih.govmdpi.com Specifically, some coumarin-based analogues have shown the ability to suppress the release of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov

While these findings for related compounds are promising, direct experimental data quantifying the inhibitory concentration (e.g., IC50) of 2-oxo-N-phenyl-2H-chromene-3-carboxamide on cytokine production is needed for a conclusive assessment.

Gene Expression Modulation of Inflammatory Mediators

The inflammatory response is also regulated at the level of gene expression, with enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) playing critical roles. nih.gov The expression of these enzymes is often upregulated during inflammation, leading to the production of inflammatory mediators like prostaglandins (B1171923) and nitric oxide.

The modulation of the nuclear factor-kappa B (NF-κB) signaling pathway is a key mechanism by which anti-inflammatory compounds can regulate the expression of these genes. mdpi.com NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS. manuscriptscientific.comnih.gov Some coumarin derivatives have been shown to inhibit NF-κB activation, thereby reducing the expression of these inflammatory markers. nih.gov

While the potential for 2-oxo-N-phenyl-2H-chromene-3-carboxamide to follow this mechanism exists, specific studies detailing its effect on the gene expression of COX-2 and iNOS are not currently available. Research on other small molecules has demonstrated the ability to significantly increase the expression of both iNOS and COX-2, indicating that this is a critical area for investigation. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr of 2 Oxo N Phenyl 2h Chromene 3 Carboxamide Derivatives

Systematic Variation of Substituents on the Phenyl Moiety and Chromene Ring

The biological activity of 2-oxo-N-phenyl-2H-chromene-3-carboxamide derivatives is highly sensitive to the nature and position of substituents on both the N-phenyl ring and the chromene core. Research has systematically explored these variations to optimize therapeutic potential, including anticancer, radioprotective, and enzyme inhibitory activities.

For anticancer applications, substitutions on the N-phenyl ring have a pronounced effect. Studies on cytotoxic activity against HepG2 and HeLa cancer cell lines revealed that electron-withdrawing groups, particularly fluorine atoms, significantly enhance potency. mdpi.com For instance, derivatives with 4-fluoro and 2,5-difluoro substitutions on the benzamide moiety were found to be the most potent. mdpi.com Conversely, substituents such as 4-chloro, 4-bromo, 4-methyl, and 4-methoxy groups resulted in diminished activity, suggesting that the size and electron-donating properties of the substituent at the para-position of the N-phenyl ring can negatively impact anticancer efficacy. mdpi.com The core N-phenyl coumarin-3-carboxamide structure itself showed significantly more potency than the corresponding parent coumarin-3-carboxylic acids. mdpi.com

In the context of enzyme inhibition, specifically targeting human monoamine oxidase B (hMAO-B), electron-withdrawing groups on the N-phenyl substituent have also proven beneficial. mdpi.com The introduction of a methanesulfonyl group at the 4'-position of the N-phenyl ring led to a compound with exceptional selectivity and an IC₅₀ value of 0.0014 µM. mdpi.com

Furthermore, modifications to the chromene ring have been investigated for their role in radioprotective activity. researchgate.netnih.gov A series of N-phenyl-2H-chromene-3-carboxamides were synthesized with variations at the 7-position of the chromene ring, including hydroxyl, 3-morpholinopropoxy, and 3-(dimethylamino) propoxy groups, alongside halogen substitutions on the N-phenyl ring to increase structural diversity and modulate activity. researchgate.net

The following table summarizes the observed effects of various substituents on the biological activity of 2-oxo-N-phenyl-2H-chromene-3-carboxamide derivatives.

| Scaffold | Substituent Position | Substituent Group | Observed Biological Activity |

| N-Phenyl Ring | 4'-position | -F, -Cl, -Br | Varied anticancer activity; F-substituents most potent mdpi.com |

| N-Phenyl Ring | 2', 5'-positions | -F | Potent anticancer activity mdpi.com |

| N-Phenyl Ring | 4'-position | -CH₃, -OCH₃ | Weak anticancer activity mdpi.com |

| N-Phenyl Ring | 4'-position | -SO₂CH₃ (methanesulfonyl) | Potent and selective hMAO-B inhibition mdpi.com |

| Chromene Ring | 7-position | -OH, -3-morpholinopropoxy | Modulated radioprotective activity researchgate.net |

Influence of Stereochemistry and Conformational Preferences on Biological Activity

The three-dimensional arrangement of a molecule, encompassing its stereochemistry and conformational preferences, is a critical determinant of its biological activity. nih.gov This is because molecular recognition by biological targets, such as enzymes and receptors, is highly specific to the spatial orientation of the ligand. For 2-oxo-N-phenyl-2H-chromene-3-carboxamide derivatives, conformational rigidity and specific spatial arrangements are key to their interaction with biological targets.

Crystal structure analysis of related compounds reveals important conformational features. In 2-oxo-N'-phenyl-2H-chromene-3-carbohydrazide, the 2H-chromene moiety is essentially planar. nih.gov The conformation of the side chain is significantly influenced by an intramolecular N—H⋯O hydrogen bond. nih.gov The dihedral angle between the planar chromene system and the pendant phenyl ring is a crucial parameter; in this case, it was found to be 76.84 (3)°. nih.gov Similarly, in a 6-methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide, intramolecular N-H⋯O and C-H⋯O hydrogen bonds contribute to the molecule's approximate planarity, with a small dihedral angle of 6.08 (6)° between the coumarin (B35378) and quinoline (B57606) ring systems. nih.gov

These findings highlight that intramolecular hydrogen bonding plays a vital role in locking the molecule into a specific, relatively planar conformation. This conformational rigidity can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity and biological activity. While stereochemistry is fundamentally important for chiral compounds, for these largely achiral derivatives, the control of conformational freedom through structural features like intramolecular bonds is a key aspect of their SAR. nih.gov

Development of Predictive Models for SAR and SPR based on Experimental Data

To navigate the vast chemical space of possible derivatives and to accelerate the discovery of new, potent compounds, computational methods are widely employed. Quantitative Structure-Activity Relationship (QSAR) modeling provides an effective means to establish a mathematical correlation between the chemical structure of compounds and their biological activities. uniroma1.it

The development of a predictive QSAR model is a systematic process that includes several key stages:

Data Set Curation: A reliable dataset of compounds with experimentally determined biological activities is compiled. uniroma1.it

Descriptor Calculation: A wide range of numerical parameters, known as molecular descriptors, are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including topological, geometrical, electronic, and physicochemical properties. mdpi.com

Model Building: Using statistical methods and machine learning algorithms (e.g., Extra Trees, Gradient Boosting, Random Forest), a mathematical model is created that links the descriptors to the observed biological activity. mdpi.commdpi.com

Model Validation: The model's predictive power is rigorously assessed through internal and external validation procedures. mdpi.com Internal validation often uses techniques like leave-one-out cross-validation (q²), while external validation involves using the model to predict the activity of a separate test set of compounds not used in model training. mdpi.comu-strasbg.fr

For structures similar to 2-oxo-N-phenyl-2H-chromene-3-carboxamide, theoretical approaches such as field-based 3D-QSAR have been utilized. mdpi.com Such models can provide valuable insights into the SAR of a compound series and guide the rational design of new derivatives with enhanced potency. mdpi.com The ultimate goal is to create a validated model that can accurately predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts. uniroma1.it

Correlation of Molecular Descriptors with Observed Biological Responses

The foundation of any QSAR model is the correlation between molecular descriptors and biological activity. These descriptors are numerical representations of molecular properties that are hypothesized to influence the interaction of the molecule with its biological target. By analyzing these correlations, researchers can gain mechanistic insights into the SAR.

Key molecular properties often found to correlate with the biological response of coumarin-based compounds include:

Electronic Properties: The electronic density of donor atoms and the presence of electron-withdrawing or electron-donating groups can significantly influence non-covalent interactions like hydrogen bonds and halogen bonds with biological targets. nih.govresearchgate.net For example, the enhanced activity of derivatives with fluoro and methanesulfonyl substituents points to the importance of electronic effects. mdpi.commdpi.com

Steric Effects: The size and shape of substituents can impact how well a molecule fits into the binding site of a protein. researchgate.net The observation that larger groups like chloro and bromo led to reduced anticancer activity compared to fluorine suggests a potential steric hindrance within the target's binding pocket. mdpi.com

Physicochemical Characteristics: Properties such as lipophilicity (logP), solubility, and polar surface area are crucial for a molecule's pharmacokinetic profile, including its ability to cross cell membranes and reach its target.

By identifying which descriptors have the most significant correlation with activity, a QSAR model can be built. This process not only allows for the prediction of activity for new compounds but also helps to understand the underlying physicochemical properties that drive the biological effect. nih.gov

Identification of Key Pharmacophoric Features for Enhanced Potency

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. Identifying the key pharmacophoric features of 2-oxo-N-phenyl-2H-chromene-3-carboxamide derivatives is essential for designing more potent and selective molecules.

Based on SAR studies, several key features can be identified for this class of compounds:

The Coumarin Scaffold: The planar, bicyclic coumarin ring system serves as a rigid core, correctly positioning the other functional groups for interaction with the target.

The Amide Linker: The carboxamide group (-CONH-) is a crucial feature, often acting as both a hydrogen bond donor (N-H) and acceptor (C=O). Intramolecular hydrogen bonds involving this linker can also enforce a bioactive conformation. nih.gov